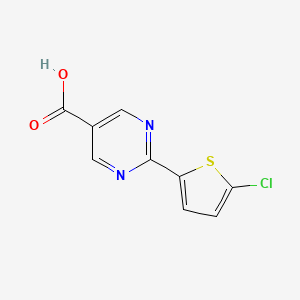

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H5ClN2O2S |

|---|---|

Molekulargewicht |

240.67 g/mol |

IUPAC-Name |

2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14) |

InChI-Schlüssel |

XLANCXHJFMRGRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1)Cl)C2=NC=C(C=N2)C(=O)O |

Herkunft des Produkts |

United States |

A Senior Application Scientist's Guide to the Synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, scientifically-grounded guide to the synthesis of 2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid. As a crucial building block for numerous active pharmaceutical ingredients (APIs), a robust and scalable synthetic route to this intermediate is of paramount importance. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

Strategic Overview: A Retrosynthetic Approach

The target molecule is an intricate bi-heterocyclic system. Its synthesis necessitates the strategic formation of a carbon-carbon bond between a thiophene ring and a pyrimidine ring. The most reliable and industrially favored method for forging such a bond is the Suzuki-Miyaura cross-coupling reaction .[1][2] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis.[3]

Our forward synthesis is therefore designed around this key coupling step, followed by a simple deprotection to reveal the final carboxylic acid. The logical workflow is as follows:

Figure 1: High-level workflow for the synthesis, divided into the key coupling and final deprotection stages.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

This step constitutes the core of the synthesis, assembling the bi-heterocyclic backbone of the molecule. We will couple an activated halopyrimidine with a thiophene boronic acid.

Reaction Scheme:

(Illustrative scheme showing 2-chloropyrimidine-5-carboxylate reacting with 5-chlorothiophene-2-boronic acid)

Causality Behind Experimental Choices:

-

Substrates: We select 2-chloropyrimidine-5-carboxylic acid ethyl ester and 5-chlorothiophene-2-boronic acid . The chlorine atom at the 2-position of the pyrimidine ring is electron-deficient and thus highly activated towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[3] Using an ethyl ester of the carboxylic acid protects this functionality during the coupling reaction.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commercially available catalyst for this type of transformation. Its four phosphine ligands create a stable 18-electron complex that readily initiates the catalytic cycle.[3]

-

Base: An aqueous solution of an inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium center.[2]

-

Solvent System: A biphasic solvent system, typically 1,4-dioxane and water , is employed.[2][3] Dioxane solubilizes the organic substrates and the palladium catalyst, while water dissolves the inorganic base, allowing all components to interact at the interface.

Detailed Experimental Protocol: Step 1

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.0 equiv), 5-chlorothiophene-2-boronic acid (1.1 equiv), and sodium carbonate (2.5 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv).

-

Reaction: Heat the mixture to reflux (approx. 95-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous phase twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude solid, ethyl 2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylate, can be purified by column chromatography on silica gel or recrystallization.

Data Presentation: Reagent Table for Step 1

| Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Purpose |

| 2-Chloropyrimidine-5-carboxylate | 1.0 | 186.59 | Electrophilic coupling partner |

| 5-Chlorothiophene-2-boronic acid | 1.1 | 162.38 | Nucleophilic coupling partner |

| Sodium Carbonate (Na₂CO₃) | 2.5 | 105.99 | Base for boronic acid activation |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | Catalyst for C-C bond formation |

| 1,4-Dioxane / Water (4:1) | - | - | Biphasic solvent system |

Part 2: Saponification to the Carboxylic Acid

The final step is the straightforward hydrolysis, or saponification, of the ethyl ester to liberate the target carboxylic acid.

Reaction Scheme:

(Illustrative scheme showing the hydrolysis of the ester product from step 1)

Causality Behind Experimental Choices:

-

Base: Lithium hydroxide (LiOH) is an excellent choice for this saponification. It is a strong base that efficiently hydrolyzes the ester. Using LiOH often results in cleaner reactions and simpler workups compared to sodium or potassium hydroxide.

-

Solvent System: A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is a common and effective solvent system. THF solubilizes the organic starting material, while methanol and water ensure the solubility of the hydroxide base and facilitate the hydrolysis reaction.

Detailed Experimental Protocol: Step 2

-

Dissolution: Dissolve the ethyl 2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylate (1.0 equiv) from Step 1 in a 3:1:1 mixture of THF, MeOH, and water.

-

Base Addition: Add an aqueous solution of lithium hydroxide (2.0 equiv) to the stirred solution at room temperature.

-

Reaction: Continue stirring at room temperature and monitor the disappearance of the starting material by TLC (typically 2-4 hours).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

-

Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. A solid precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the solid product under high vacuum to yield the final compound, 2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid, as a pure solid.

Data Presentation: Reagent Table for Step 2

| Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Purpose |

| Ester Intermediate | 1.0 | 282.73 | Substrate for hydrolysis |

| Lithium Hydroxide (LiOH) | 2.0 | 23.95 | Base for ester hydrolysis |

| THF / MeOH / Water | - | - | Solvent system |

| 1M Hydrochloric Acid (HCl) | As needed | 36.46 | Acid for product precipitation |

Protocol Trustworthiness & Validation

The described protocol is a self-validating system. Each stage is monitored by standard chromatographic techniques (TLC, LC-MS) to ensure complete conversion before proceeding. This prevents the carry-over of impurities and simplifies purification. The final product's identity and purity must be rigorously confirmed by a suite of analytical methods, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, which should typically exceed 98% for use in further drug development stages.

By adhering to these in-process controls and final analytical verifications, this synthetic route provides a trustworthy and reproducible method for obtaining high-purity 2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid.

References

-

MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5494-5511. [Link]

-

Lima, L. M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3125-3138. [Link]

-

Royal Society of Chemistry. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2, 2854-2860. [Link]

Sources

Structural Crystallography of Chlorothiophene Pyrimidine Compounds: A Technical Guide for Rational Drug Design

Executive Summary

In the realm of structure-based drug design, the spatial orientation and intermolecular interactions of active pharmaceutical ingredients (APIs) dictate both their pharmacokinetic profile and target affinity. Chlorothiophene pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating profound efficacy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1] and highly potent NLRP3 inflammasome inhibitors[2].

This whitepaper provides an in-depth crystallographic analysis of chlorothiophene pyrimidine compounds, detailing the step-by-step methodologies required to isolate, resolve, and validate their single-crystal structures. By understanding the causality behind crystallization protocols and the resulting supramolecular architectures—such as halogen bonding and π -stacking—researchers can rationally optimize these scaffolds for advanced therapeutic applications.

The Pharmacological Imperative & Structural Logic

The integration of a chlorothiophene moiety with a pyrimidine core creates a unique electronic and steric environment. The pyrimidine ring acts as a versatile hydrogen-bonding hub, essential for anchoring the molecule within kinase hinge regions or the CRID3-binding pocket of NLRP3[2]. Conversely, the chlorothiophene group introduces lipophilicity and highly directional halogen bonding capabilities.

When these compounds are crystallized—either as fused thieno[2,3-d]pyrimidines[1] or as co-crystals with nitrogenous bases[3]—the resulting lattice structures reveal the exact pharmacophore geometries required for target engagement.

Fig 1: Pharmacophore mapping and intermolecular binding logic of the API scaffold.

Crystallographic Methodologies: From Nucleation to Diffraction

To achieve atomic-level resolution, the crystallization process must be thermodynamically controlled. The following protocols outline the self-validating systems used to generate and analyze diffraction-quality single crystals.

Protocol 1: Controlled Co-crystallization of Chlorothiophene-Pyrimidine Salts

The goal of this workflow is to yield a 1:1 stoichiometric co-crystal (e.g., 5-fluorocytosinium 3-chlorothiophene-2-carboxylate) without polymorphic impurities[3].

-

Step 1: Equimolar Preparation. Weigh exact equimolar amounts of the pyrimidine base and the chlorothiophene carboxylic acid.

-

Causality: An exact 1:1 ratio prevents the kinetic precipitation of the less soluble pure component, forcing the thermodynamic assembly of the co-crystal via complementary hydrogen-bonding synthons.

-

-

Step 2: Solvent Selection & Dissolution. Dissolve the mixture in a binary solvent system of Methanol/Water (80:20 v/v) under gentle heating (45°C).

-

Causality: Methanol provides optimal solubility for the pyrimidine base, while the fractional addition of water stabilizes the hydrophobic chlorothiophene carboxylate, creating an ideal dielectric environment for salt formation.

-

-

Step 3: Isothermal Slow Evaporation. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 20°C.

-

Causality: Slow evaporation ensures thermodynamic control over the nucleation event. Rapid crash-cooling traps kinetic defects and solvent inclusions, which severely degrade X-ray diffraction resolution.

-

-

Step 4: Self-Validation Check. After 72-96 hours, examine the mother liquor under a polarized light microscope.

-

Validation: The presence of sharp birefringence upon rotating the polarizer confirms a highly ordered crystalline lattice, validating the sample for X-ray diffraction. Amorphous precipitates will remain dark.

-

Fig 2: Step-by-step workflow for the co-crystallization and structural validation.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

-

Step 1: Crystal Harvesting & Cryoprotection. Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen loop.

-

Causality: Paratone-N displaces the mother liquor. When the crystal is flash-cooled to 100 K in the nitrogen stream, the oil forms a glass rather than crystalline ice. Ice rings would otherwise obscure the diffraction spots of the compound.

-

-

Step 2: Data Collection. Expose the crystal to Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full sphere data using ω and ϕ scans.

-

Step 3: Phase Problem Solution. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

-

Step 4: Self-Validation Check. Evaluate the internal angles of the pyrimidine nitrogen atoms.

-

Validation: The internal angles at monoprotonated nitrogen atoms (e.g., N1 and N4) should measure ~123.9°, which is significantly higher than deprotonated nitrogens (~117.9°). This geometric divergence is a self-validating metric that mathematically confirms the protonation state of the crystal structure[3].

-

Structural Analysis & Supramolecular Architectures

The refined crystal structures of chlorothiophene pyrimidines reveal distinct supramolecular architectures that drive their biological efficacy.

Halogen Bonding and π -Interactions

In chlorothiophene co-crystals, the chlorine atom acts as a highly directional electrophile. Crystallographic data reveals specific C−Cl⋯π interactions (measured at a distance of 3.4057 Å) that stabilize the crystal structure[3]. Furthermore, organic fluorine on substituted pyrimidines rarely forms C−H⋯F contacts; instead, it engages in unique C−F⋯π interactions with the thiophene ring, locking the molecule into a rigid conformation[3].

Hydrogen-Bonding Synthons

When pyrimidine derivatives (such as trimethoprim) are co-crystallized with chlorothiophene carboxylic acids, the primary driving force of assembly is the formation of the R22(8) homosynthon. This motif consists of paired C−NH2⋯N hydrogen bonds, which are critical for mimicking the interactions these drugs form within the aspartate/glutamate-rich active sites of target kinases.

Quantitative Structural Data

The table below summarizes the critical crystallographic parameters extracted from recent high-resolution structural studies of chlorothiophene and pyrimidine-containing systems.

Table 1: Key Crystallographic Parameters of Chlorothiophene Pyrimidine Systems

| Structural Feature | Compound / System | Value / Motif | Functional Implication |

| Halogen... π Interaction | 5-Fluorocytosinium 3-chlorothiophene-2-carboxylate | 3.4057 Å | Stabilizes crystal lattice via C−Cl⋯Cg interaction[3]. |

| Internal Nitrogen Angle | Monoprotonated Pyrimidine (N1/N4) | ~123.99° | Validates protonation state vs deprotonated (~117.91°)[3]. |

| Dihedral Angle | Chlorothiophene-Benzene Chalcones | 1.2° - 9.45° | Ensures near-planar conformation for binding pocket fit. |

| Hydrogen Bond Synthon | Trimethoprimium chlorothiophene-2-carboxylate | R22(8) motif | Drives 1:1 stoichiometric co-crystallization. |

Conclusion

The crystallographic resolution of chlorothiophene pyrimidine compounds is not merely an academic exercise; it is the foundational blueprint for rational drug design. By strictly adhering to thermodynamically controlled crystallization protocols and leveraging self-validating crystallographic metrics (such as internal nitrogen bond angles), researchers can accurately map the R22(8) hydrogen-bonding synthons and halogen- π interactions. These structural insights directly inform the optimization of highly potent, selective therapeutics targeting complex disease pathways like EGFR-TK and the NLRP3 inflammasome.

References

- Source: life-science-alliance.

- Title: Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim | Crystal Growth & Design Source: ACS Publications URL

- Title: Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation Source: ResearchGate URL

- Title: Supramolecular Architectures in Salts of Thiophene Carboxylic Acids with Nitrogenous Bases Source: AIP Publishing URL

- Title: Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine Source: ResearchGate URL

Sources

experimental design for testing thiophene-based compounds in cellular models

An In-Depth Guide to the Cellular Evaluation of Thiophene-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Thiophene Scaffold in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse derivatives have made it a cornerstone in the development of numerous therapeutic agents.[1][3] In oncology, thiophene-based compounds have emerged as a particularly promising class, exhibiting a wide spectrum of anticancer activities.[4][5][6][7] These compounds can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), inhibition of key signaling proteins like kinases, interaction with tubulin, and causing cell cycle arrest.[1][3][4][8]

This guide serves as a comprehensive application note for researchers engaged in the preclinical evaluation of novel thiophene-based compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, providing a logical framework for generating robust, interpretable, and self-validating data in cellular models. Our approach is designed to systematically characterize a compound's potency and elucidate its mechanism of action, from initial cytotoxicity screening to in-depth pathway analysis.

Part 1: Foundational Assays and Initial Characterization

The initial phase of evaluation focuses on establishing a compound's cytotoxic potential and ensuring data integrity through proper handling and experimental setup.

Compound Management and Cell Line Selection

Expertise & Experience: The reliability of any cellular assay begins with the basics: how the compound is handled and which biological system it is tested in. Thiophene rings can be susceptible to oxidation at the sulfur atom, a process that can be accelerated by light or trace metals.[9] Therefore, proper storage in dark, airtight containers and preparation of fresh stock solutions are paramount.

-

Solubility: Most thiophene compounds are dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the maximum solubility and to use a final DMSO concentration in cell culture media that is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Line Panel: The choice of cell lines is a strategic decision. A panel should ideally include:

-

Multiple cancer cell lines from different tissues of origin (e.g., breast, lung, colon) to assess the breadth of activity.[10][11]

-

Cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressors) to identify potential biomarkers of sensitivity.

-

At least one non-cancerous cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes) to determine the compound's selectivity index (SI)—a crucial early indicator of a potential therapeutic window.[5][7][12][13]

-

Primary Objective: Determining Cytotoxicity (IC₅₀)

The first quantitative output for any potential anticancer compound is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a primary measure of potency.[4][10] The MTT assay is a widely adopted, robust colorimetric method for this purpose.[4][8]

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

-

Selected cancer and non-cancerous cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Thiophene-based test compound dissolved in DMSO

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[4][8]

-

Compound Treatment: Prepare serial dilutions of the thiophene compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[4]

-

Incubation: Incubate the plates for an additional 48 to 72 hours.[4] The incubation time should be consistent across experiments for a given cell line.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple crystals. Gently shake the plate for 15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.[4][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: IC₅₀ values should be summarized in a clear, tabular format for easy comparison across cell lines.

| Compound | Cell Line (Tissue) | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

| Thiophene-X | MCF-7 (Breast) | 12.5 ± 1.2 | 4.8 |

| Thiophene-X | A549 (Lung) | 8.7 ± 0.9 | 6.9 |

| Thiophene-X | HCT-116 (Colon) | 15.2 ± 2.1 | 4.0 |

| Thiophene-X | HaCaT (Normal) | 60.1 ± 5.5 | - |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | 15.0 |

| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |

Part 2: Unraveling the Mechanism of Action

Once a compound demonstrates promising cytotoxicity (typically in the low micromolar or nanomolar range), the next critical phase is to understand how it kills cancer cells. This involves a series of targeted assays to probe the most common anticancer mechanisms.

A Logic-Driven Experimental Workflow

A systematic approach is essential to efficiently elucidate the mechanism of action. The workflow below outlines a decision-making process that guides the experimental path from initial cytotoxicity data to detailed mechanistic insights.

Investigating Apoptosis: The Hallmarks of Programmed Cell Death

Many effective anticancer agents, including thiophene derivatives, function by inducing apoptosis.[4][6][14] Assays that detect the key events of this process are therefore fundamental.

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol measures the activation of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[8]

Materials:

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates for luminescence assays

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat them with the thiophene compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 6, 12, or 24 hours).[8]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]

-

Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.[8]

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Analysis: Express results as a fold change in caspase activity compared to the vehicle-treated control. A significant increase indicates apoptosis induction.

Probing the Cell Cycle: A Screen for Proliferation Arrest

Thiophene compounds can also halt the cancer cell division process by causing cell cycle arrest, often at the G2/M phase.[5][8][15] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.

Materials:

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.[8]

-

Harvesting: Harvest both adherent and floating cells by trypsinization and collect by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C (or overnight).[8]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase can be calculated. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

Targeting the Powerhouse: Mitochondrial Dysfunction and Oxidative Stress

The intrinsic pathway of apoptosis is initiated at the mitochondria. Disruption of the mitochondrial membrane potential (ΔΨm) is a key early event.[13][16] Furthermore, the generation of reactive oxygen species (ROS) can induce mitochondrial-mediated apoptosis.[6][14][17]

Protocol 4: Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential. In healthy mitochondria (high ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic mitochondria (low ΔΨm), it remains as monomers that fluoresce green.[17]

Materials:

-

JC-1 dye

-

24-well plates

-

Flow cytometer or fluorescence microscope

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells and treat with the test compound for a shorter duration (e.g., 4-6 hours), as ΔΨm loss is an early event.[6][17]

-

Staining: Harvest the cells and resuspend them in PBS containing JC-1 dye (typically 2 µM). Incubate at 37°C for 30 minutes.[6]

-

Washing: Wash the cells with warm PBS to remove excess dye.

-

Analysis: Analyze the cells by flow cytometry, measuring the shift from red to green fluorescence. A significant increase in the green-fluorescent cell population indicates mitochondrial depolarization.

Protocol 5: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2′,7′–dichlorofluorescein diacetate (DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[13][14]

Materials:

-

DCFDA (or similar ROS-sensitive probe like carboxy-H2DCFDA)

-

Black-walled 96-well plates

-

Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Seed cells in a black-walled plate. After treatment with the thiophene compound for the desired time (e.g., 1-6 hours), remove the medium.

-

Loading: Wash cells with PBS and then load them with DCFDA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C.

-

Washing: Remove the DCFDA solution and wash the cells again with PBS.

-

Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm). An increase in fluorescence compared to the control indicates a rise in intracellular ROS.

Part 3: Predictive & Advanced Characterization

For lead candidates, further profiling is necessary to predict their behavior in vivo.

-

Target-Specific Assays: If the thiophene scaffold was designed to inhibit a specific enzyme, such as a kinase (e.g., VEGFR-2) or tubulin, direct enzymatic or cellular assays should be performed to confirm this activity and determine potency (e.g., IC₅₀ or Kᵢ).[15][18][19]

-

In Vitro ADME Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying liabilities.[20][21] Key assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic breakdown, a key predictor of its half-life in vivo.[21][22]

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target.[22]

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays predict a compound's ability to cross biological membranes.[22]

-

Conclusion

The experimental framework detailed in this guide provides a robust, multi-faceted approach to the cellular characterization of novel thiophene-based compounds. By progressing logically from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer potential. This systematic evaluation, which links a compound's potency to its effects on apoptosis, the cell cycle, and mitochondrial function, is essential for making informed decisions in the complex process of drug discovery and development. The integration of selectivity and early ADME profiling further ensures that only the most promising candidates are advanced toward more complex preclinical models.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). KR Mangalam University. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed. [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2021). ResearchGate. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). National Center for Biotechnology Information (PMC). [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). MDPI. [Link]

-

Development of Thiophene Compounds as Potent Chemotherapies for the Treatment of Cutaneous Leishmaniasis Caused by Leishmania major. (2023). National Center for Biotechnology Information (PMC). [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). National Center for Biotechnology Information (PMC). [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). National Center for Biotechnology Information (PMC). [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

Thiophene assisted cellular uptake enhancement for highly efficient NIR-II cancer phototheranostics. (2024). Royal Society of Chemistry. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). Semantic Scholar. [Link]

-

Cytotoxicity of thiophene derivatives. (2019). ResearchGate. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). Atlantis Bioscience. [Link]

-

Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. (2020). ACS Publications. [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

-

Assessing mitochondrial dysfunction in cells. (2011). National Center for Biotechnology Information (PMC). [Link]

-

Mitochondrial Dysfunction Induced by Different Organochalchogens Is Mediated by Thiol Oxidation and Is Not Dependent of the Classical Mitochondrial Permeability Transition Pore Opening. (2013). National Center for Biotechnology Information (PMC). [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2023). ResearchGate. [Link]

-

In Vitro ADME CRO Services | ADME Drug Discovery. (n.d.). Symeres. [Link]

-

synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2023). Semantic Scholar. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). Scirp.org. [Link]

-

Assessing mitochondrial dysfunction in cells. (2011). PubMed. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2023). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. (2017). ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

-

Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. (2014). PubMed. [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]

Sources

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlantisbioscience.com [atlantisbioscience.com]

- 18. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 19. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. symeres.com [symeres.com]

Technical Support Center: Optimizing the Synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid. This molecule is a highly privileged biaryl scaffold utilized in kinase inhibitors and epigenetic modulators.

Synthesizing this compound requires navigating the competing reactivity of two highly sensitive functional groups: the electron-deficient 2-chloropyrimidine core (prone to nucleophilic attack) and the electron-rich 5-chlorothiophene-2-boronic acid (prone to protodeboronation). This guide provides the causality behind the optimized parameters, a self-validating protocol, and targeted troubleshooting pathways.

Synthetic Strategy & Mechanistic Workflow

The most scalable route to this target is a two-step sequence: a Suzuki-Miyaura cross-coupling between ethyl 2-chloropyrimidine-5-carboxylate and (5-chlorothiophen-2-yl)boronic acid, followed by a mild saponification of the ester. Masking the carboxylic acid as an ethyl ester during the coupling step is a critical design choice; it enhances organic solubility and prevents the free carboxylate from chelating and poisoning the palladium catalyst.

Two-step synthetic workflow from ester cross-coupling to saponification.

Quantitative Optimization Data

The coupling of heteroaryl boronic acids with highly electrophilic pyrimidines is notoriously sensitive to base selection and temperature. The table below summarizes the quantitative data driving our optimized protocol.

| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Major Observed Byproduct |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0) | DME / H₂O (3:1) | 90 | 35 | Protodeboronation (40%) |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0) | Dioxane / H₂O (5:1) | 90 | 52 | SNAr Hydrolysis (20%) |

| XPhos-Pd-G2 (2 mol%) | K₃PO₄ (2.0) | n-Butanol | 100 | 85 | Ester Transesterification |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | Dioxane / H₂O (10:1) | 75 | 88 | None (<5%) |

Data Interpretation: High water content and high temperatures (>80 °C) drive both the protodeboronation of the thiophene and the SNAr hydrolysis of the pyrimidine. Dropping the temperature to 75 °C and minimizing the aqueous fraction (10:1 Dioxane/H₂O) suppresses these degradation pathways while maintaining sufficient base solubility .

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step before protodeboronation can occur.

-

Charge Reactor: To an oven-dried 100 mL Schlenk flask, add Ethyl 2-chloropyrimidine-5-carboxylate (1.86 g, 10.0 mmol, 1.0 eq), (5-Chlorothiophen-2-yl)boronic acid (1.95 g, 12.0 mmol, 1.2 eq), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).

-

Solvent Addition: Add 1,4-Dioxane (50 mL) and Deionized Water (5 mL).

-

Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen will rapidly oxidize the electron-rich thiophene boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to exactly 75 °C for 4 hours.

-

IPC Validation (LC-MS): Sample 10 µL of the organic layer, dilute in 1 mL MeCN. The reaction is validated when the starting material peak (m/z 187 [M+H]⁺) is <2% relative to the product peak (m/z 269 [M+H]⁺).

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate to yield the intermediate ester.

Step 2: Saponification

Causality: Pyrimidine rings are susceptible to ring-opening under harsh basic conditions. We use LiOH at room temperature to selectively cleave the ester without degrading the heterocyclic core.

-

Dissolution: Dissolve the crude ester from Step 1 in THF (40 mL).

-

Hydrolysis: Add a solution of LiOH·H₂O (1.26 g, 30.0 mmol, 3.0 eq) in Water (10 mL). Stir vigorously at room temperature for 2 hours.

-

IPC Validation (TLC): Elute with Hexanes:EtOAc (1:1). The ester spot (Rf ~0.6) must be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).

-

Isolation: Concentrate in vacuo to remove THF. Dilute the aqueous residue with water (20 mL) and wash with Et₂O (20 mL) to remove organic impurities.

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until pH 3 is reached.

-

Collection: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid as a solid.

Troubleshooting Guides & FAQs

Diagnostic decision tree for troubleshooting low yields in the Suzuki coupling.

Q: Why am I recovering large amounts of 2-chlorothiophene instead of my coupled product? A: You are experiencing protodeboronation . Heteroaryl boronic acids, particularly electron-rich thiophenes, undergo rapid base-mediated C-B bond cleavage in aqueous media. The basicity of the medium coordinates the empty p-orbital of the boron atom, facilitating the displacement of the boronic acid moiety by a proton . Solution: Switch to a biphasic solvent system with a lower water ratio (e.g., 10:1 Dioxane:H₂O) and ensure the reaction temperature does not exceed 75 °C.

Q: My LC-MS shows a massive byproduct peak corresponding to [M-Cl+OH]. What is happening? A: The pyrimidine ring is highly electron-deficient, making the C2-chlorine atom highly activated toward nucleophilic attack. In an aqueous basic medium, SNAr (Nucleophilic Aromatic Substitution) by hydroxide ions competes with the transmetalation step of the Suzuki cycle, forming the inactive 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one) . Solution: Never use strong bases like NaOH or KOH for this coupling. Rely on milder carbonate bases (K₂CO₃ or Cs₂CO₃) and ensure you are using a highly active catalyst like Pd(dppf)Cl₂ to outpace the SNAr kinetics.

Q: During the cross-coupling, I am getting a mixture of the ethyl ester product and the free carboxylic acid product. How do I prevent this? A: This is caused by premature ester hydrolysis during the coupling step. While K₂CO₃ is a mild base, prolonged heating at high temperatures in the presence of water will inevitably cleave the ethyl ester. Solution: As demonstrated in the synthesis of similar Tyk2 clinical candidates, it is imperative to run the reaction at a relatively low temperature (75 °C) and quench it within a short period of time (4 hours) to preserve the ester functionality for a cleaner workup .

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.[Link]

-

Moslin, R., et al. (2021). Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2. Journal of Medicinal Chemistry, 64(3), 1735.[Link]

Technical Support Center: Navigating the Stability of Thiophene-Containing Compounds in Solution

Introduction: The Thiophene Paradox

The thiophene ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its bioisosteric similarity to the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties favorably.[1] However, this structural feature also presents a significant challenge: the susceptibility of the sulfur-containing ring to metabolic and chemical degradation.[3]

The metabolism of thiophene moieties, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive, electrophilic intermediates such as thiophene S-oxides and epoxides.[3][4][5] These reactive metabolites are frequently implicated in drug-induced toxicities, particularly hepatotoxicity, by covalently binding to cellular macromolecules.[4][5][6] Beyond in-vivo concerns, the chemical instability of thiophene-containing compounds in solution can lead to inconsistent experimental results, failed reactions, and compromised sample integrity.

This technical guide is designed to serve as a first line of support for researchers, scientists, and drug development professionals. It provides expert-driven answers to common stability issues, troubleshooting strategies for unexpected experimental outcomes, and validated protocols to proactively assess and manage the stability of your thiophene-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of thiophene-containing compounds such a critical concern in drug development? The primary concern stems from their potential for bioactivation into reactive metabolites.[3] In the body, enzymes like cytochrome P450s can oxidize the thiophene ring to form unstable and electrophilic species, such as thiophene S-oxides.[3][5] These intermediates can covalently bind to proteins, which is a known mechanism for drug-induced liver injury and other toxicities.[4][5][7] Therefore, understanding a compound's stability profile early in development is crucial for predicting potential safety liabilities.

Q2: What are the primary chemical pathways through which thiophene rings degrade in solution? Thiophene degradation in solution is typically driven by three main pathways:

-

Oxidation: This is the most common pathway. The sulfur atom can be oxidized to form a thiophene-S-oxide, which is often highly reactive.[4][5][7][8] The double bonds of the ring can also be epoxidized, leading to ring-opening or rearrangement products.[7][9] This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.[4]

-

Photodegradation: Many thiophene derivatives are sensitive to UV light, which can provide the energy to initiate degradation reactions.[10][11][12] This is a critical consideration for both storage and during experimental procedures that are not conducted in the dark.

-

pH-Dependent Degradation: Extreme pH conditions can catalyze degradation. Strong acids can induce polymerization, leading to the formation of insoluble tars, while harsh basic conditions can promote nucleophilic attack or other rearrangements.[4][13][14]

Q3: How do different substituents on the thiophene ring affect its stability? Substituents have a profound impact on the electronic and steric properties of the thiophene ring, directly influencing its stability.[4]

-

Steric Hindrance: Bulky substituents placed at the 2- and 5-positions (adjacent to the sulfur) can physically block the approach of oxidizing agents, thereby increasing the stability of the thiophene ring and any reactive intermediates like S-oxides.[4][7]

-

Electronic Effects: Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation.[15] Conversely, electron-donating groups can increase the ring's reactivity towards electrophilic attack and oxidation.[15]

Q4: What are the general best practices for storing and handling thiophene-containing compounds to minimize degradation? To ensure the integrity of your compound, rigorous adherence to proper storage and handling procedures is essential.

-

Storage Conditions: Store all thiophene-containing compounds, both solid and in solution, in a cool, dark place.[4] A refrigerated and light-protected environment is ideal.[16] For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended to minimize exposure to oxygen.[4]

-

Solution Preparation: Always prepare solutions fresh for experiments. If a stock solution must be stored, use amber vials to protect from light, and consider sparging the solvent with an inert gas before dissolution.[4]

-

Handling: Avoid all personal contact, including inhalation of powders or aerosols.[17][18] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle solids in a chemical fume hood.[18]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problem and providing actionable solutions.

Q: My solution of a thiophene-containing compound is turning yellow or brown upon standing. What is the likely cause and how can I prevent it?

A: This is a classic sign of oxidative degradation or polymerization.[4] The thiophene ring, when oxidized, can form highly colored byproducts. This process is often accelerated by exposure to light and atmospheric oxygen.

-

Causality: Oxygen can initiate radical chain reactions or directly participate in oxidation of the sulfur atom. Light provides the activation energy for these processes. The resulting degradation products are often conjugated systems that absorb visible light, appearing colored.

-

Troubleshooting & Solutions:

-

Work in the Dark: Prepare your solutions in a dimly lit area and immediately transfer them to amber glass vials or wrap clear vials in aluminum foil.

-

Purge with Inert Gas: Before preparing your solution, gently bubble an inert gas like argon or nitrogen through your solvent for 5-10 minutes. This process, known as sparging or degassing, removes dissolved oxygen.

-

Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution.

-

Prepare Fresh: The most reliable solution is to prepare only the amount of solution needed for the immediate experiment, minimizing storage time.

-

Q: I am observing new, unexpected peaks in my HPLC/LC-MS analysis, even when I use a freshly prepared sample. What is happening?

A: This suggests that your compound is degrading rapidly, either during the sample preparation process or within the analytical instrument itself.

-

Causality:

-

Photodegradation: The high-energy UV lamp in an HPLC detector or ambient lab light can be sufficient to degrade highly sensitive compounds during the analysis time.[19][20]

-

Solvent/Mobile Phase Incompatibility: The compound may be unstable in your chosen solvent or mobile phase. For example, a mobile phase with a low or high pH could be catalyzing hydrolysis or other reactions.

-

Thermal Degradation: If you are using a heated column or inlet (for GC-MS), the compound may be thermally labile.[21]

-

-

Troubleshooting & Solutions:

-

Protect from Light: Use an HPLC autosampler with a covered tray and employ amber or UV-protected vials.

-

Assess Solvent Stability: Prepare small-scale solutions of your compound in different common solvents (e.g., DMSO, Acetonitrile, Methanol) and analyze them by LC-MS at t=0 and after a few hours at room temperature to identify a more stable solvent system.

-

Adjust Mobile Phase pH: If you suspect pH-related instability, try buffering your mobile phase to a more neutral pH, if your chromatography allows for it.

-

Run a Forced Degradation Study: A systematic forced degradation study (see protocol below) is the definitive way to understand your compound's liabilities and to ensure your analytical method can separate the parent compound from its degradants.[22][23]

-

Q: My in-vitro biological assay results are inconsistent, or I'm observing unexpected cytotoxicity. Could my thiophene compound be the cause?

A: Absolutely. This is a critical issue where compound stability directly impacts data interpretation. There are two primary suspects: degradation in the assay medium and metabolic activation by the cells.

-

Causality:

-

Medium Instability: Complex biological media contain salts, metals, and other components that can catalyze the degradation of a labile compound over the course of an experiment (e.g., 24-72 hours). This leads to a lower effective concentration of your active compound and introduces degradants with unknown activity.

-

Metabolic Activation: As previously mentioned, cells (especially liver cells like hepatocytes) contain cytochrome P450 enzymes that actively metabolize thiophenes into reactive S-oxides and epoxides.[3][4][7] These metabolites can covalently bind to cellular proteins, leading to cytotoxicity that is not representative of the parent drug's primary pharmacology.[5][6]

-

-

Troubleshooting & Solutions:

-

Confirm Stability in Medium: Perform a simple experiment where you incubate your compound in the complete cell culture medium (without cells) under assay conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (0, 2, 8, 24 hours) and analyze by LC-MS to quantify the remaining parent compound.

-

Interpret Toxicity Data with Caution: If you observe toxicity, especially in cell lines with high metabolic capacity, consider the possibility of reactive metabolite formation. This is an intrinsic property of the molecule that needs to be characterized, not necessarily a "failed" experiment.

-

Consider Formulation: For in-vivo studies, if stability is a major issue, formulation strategies like encapsulation in nanoparticles can protect the compound and improve its stability.[4]

-

Troubleshooting Workflow Diagram

Caption: Common oxidative degradation pathways of the thiophene ring.

Protocol 2: Analytical Methods for Stability Monitoring

Selecting the right analytical tool is crucial for accurately monitoring degradation.

| Technique | Principle | Pros | Cons | Best For |

| HPLC-UV [24][25] | Separation by polarity, detection by UV absorbance. | Robust, quantitative, widely available. | May not separate all degradants from the parent peak. Provides no structural information on degradants. | Routine purity checks and quantification of the parent compound when degradants are known. |

| LC-MS [4] | Separation by polarity, detection by mass-to-charge ratio. | Highly specific, provides molecular weight of degradants, excellent for identifying unknown impurities. | Can be less quantitative than UV detection without proper standards. Matrix effects can suppress ionization. | Identifying unknown degradation products, confirming metabolic pathways, and characterizing forced degradation samples. |

| NMR Spectroscopy [25] | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation of degradation products. | Low sensitivity, requires relatively pure and concentrated samples of the degradants. Not suitable for trace-level analysis. | Unambiguous structure confirmation of major degradation products isolated from stressed samples. |

| Table 2: Comparison of analytical techniques for monitoring thiophene stability. |

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]

-

American Chemical Society. (2018, June 8). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]

-

Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021, December 15). Retrieved from [Link]

-

Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Retrieved from [Link]

-

EAWAG BBD/PPS. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

ACS Publications. (2018, June 8). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C. Retrieved from [Link]

-

PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]

-

ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. Retrieved from [Link]

-

ACS Publications. (2014, July 11). Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Retrieved from [Link]

-

ACS Publications. (2008, August 2). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate | Chemical Research in Toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]

-

PubMed. (2008, August 2). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. Retrieved from [Link]

-

PMC. (2025, October 1). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. Retrieved from [Link]

-

ResearchGate. (2022, November 1). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]

-

MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

-

MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-Dependent formation of thiophene in the presence of NiS. Reactions.... Retrieved from [Link]

-

OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

ACS Publications. (2024, March 7). 2,5-Substituted Thiophene Functionalized Semifluorinated Polytriazoles and Evaluation of Low-Temperature Proton Exchange Membrane Application with Elevated Oxidative Stability | ACS Applied Polymer Materials. Retrieved from [Link]

-

OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

-

DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

-

Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

ACS Publications. (2022, April 12). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors | ACS Applied Electronic Materials. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021, August 23). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Retrieved from [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to Successful Crystallization of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic Acid

Welcome to the technical support center for 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical building block.[1][2] Achieving a crystalline final product with high purity, yield, and a consistent polymorphic form is paramount for successful downstream applications. This document provides in-depth, experience-driven answers to common challenges encountered during the crystallization of this molecule, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid in a question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment, or when the degree of supersaturation is so high that the molecules do not have time to arrange themselves into an ordered crystal structure.

Causality and Solutions:

-

Excessive Supersaturation/Rapid Cooling: The most common cause is cooling the solution too quickly. This creates a high level of supersaturation that favors rapid, disordered precipitation over slow, ordered crystal growth.

-

Solution: Decrease the cooling rate. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like an ice bath. Slow cooling is critical for allowing molecules to form the large, pure crystals desired.[4]

-

-

Inappropriate Solvent Choice: The solvent may have too high a boiling point relative to the compound's melting point, or the compound's solubility may drop too drastically over a small temperature range.

-

Solution: Re-evaluate your solvent system. Try a solvent with a lower boiling point or use a co-solvent system to modulate solubility more gradually. For instance, if you are using a high-boiling solvent like DMF or DMSO where the compound is highly soluble, this can be a common issue.[5]

-

-

Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

Q2: The compound remains fully dissolved even after the solution has cooled completely. What are my next steps?

A2: Achieving Supersaturation

This is the opposite problem of oiling out: your solution has not reached the necessary level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[4]

Troubleshooting Steps:

-

Excess Solvent: The most likely reason is the use of too much solvent during the initial dissolution step.

-

Protocol: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until you observe slight turbidity (cloudiness). Then, add a very small amount of fresh solvent dropwise until the solution becomes clear again. This ensures you are at the saturation point. Now, allow it to cool slowly.

-

-

Inducing Nucleation: Sometimes a supersaturated solution is stable and requires a "push" to start crystallizing.

-

Scratching Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.

-

Seeding: If you have a few crystals from a previous batch, add one or two tiny "seed crystals" to the supersaturated solution. This provides a template for further crystal growth.

-

-

Anti-Solvent Addition: If evaporation is not practical, you can use an anti-solvent. This is a solvent in which your compound is insoluble but which is fully miscible with your crystallization solvent.

-

Protocol: Slowly add the anti-solvent dropwise to your solution at room temperature until persistent turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the system to stand undisturbed. This technique is highly effective for compounds that are very soluble in solvents like DMSO or DMF.[5]

-

Q3: How do I select the best solvent system for this specific molecule?

A3: A Chemist's Approach to Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[4] For 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid, we must consider its key functional groups: a carboxylic acid (polar, hydrogen-bond donor/acceptor), a pyrimidine ring (polar, hydrogen-bond acceptor), and a chlorothiophene group (less polar, aromatic).

| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations for Use |

| Ethanol/Methanol | 78 / 65 | Polar Protic | Can hydrogen bond with the carboxylic acid and pyrimidine nitrogens. Often provides the ideal "soluble hot, insoluble cold" profile for acids.[6] |

| Isopropanol (IPA) | 82 | Polar Protic | Slightly less polar than ethanol; may offer a better solubility differential. |

| Ethyl Acetate | 77 | Polar Aprotic | A good starting point. Less polar than alcohols, it may not dissolve the compound as readily, which can be advantageous for achieving supersaturation upon cooling. |

| Toluene | 111 | Non-polar | Likely a poor solvent on its own, but can be excellent as an anti-solvent when mixed with a more polar solvent like ethanol or ethyl acetate.[6] |

| Water | 100 | Very Polar Protic | The compound is likely insoluble in neutral water. However, it can be dissolved in an aqueous base (like dilute NaOH or NH4OH) and then re-precipitated by adding acid, a powerful purification technique.[6][9] |

| DMSO / DMF | 189 / 153 | Polar Aprotic | These will likely dissolve the compound too well, even when cold, making them poor choices for single-solvent recrystallization.[5][10] They are best used as the primary solvent in an anti-solvent crystallization procedure (e.g., DMF/water or DMSO/toluene). |

Q4: My final product consists of very fine needles or an amorphous powder. How can I obtain larger, more defined crystals?

A4: Controlling Nucleation vs. Crystal Growth

The formation of fine particles indicates that the rate of nucleation is much faster than the rate of crystal growth. Your goal is to create conditions that favor the slow, ordered addition of molecules to existing crystal nuclei.

Strategies for Better Crystal Habit:

-

Minimize Supersaturation: As discussed in Q1, a very high degree of supersaturation leads to a "crash out" of amorphous solid or fine needles. Use a slightly more dilute solution and cool it much more slowly.

-

Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a good solvent (e.g., DMF) and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., dichloromethane or diethyl ether).[5] The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization over hours or days.

-

Solvent System Optimization: The choice of solvent directly influences crystal habit. Crystallizing from a more viscous or less ideal solvent can sometimes slow down the growth process and lead to better-formed crystals.

Q5: How does pH influence the crystallization of this molecule?

A5: Leveraging the Carboxylic Acid Functionality

The carboxylic acid group is ionizable. The pH of the solution will dictate whether the molecule exists in its neutral, protonated form (R-COOH) or its anionic, deprotonated carboxylate form (R-COO⁻). This has a profound impact on solubility, especially in aqueous or protic solvents.[9]

-

Low pH (Acidic Conditions): The molecule will be in its neutral R-COOH form. This form is less polar and significantly less soluble in water.

-

High pH (Basic Conditions): The molecule will be deprotonated to the R-COO⁻ salt form. This salt is ionic and typically much more soluble in water and other polar solvents.[6]

This pH-dependent solubility is a powerful tool for purification. You can dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH), which will deprotonate the desired acid, making it soluble. Many non-acidic impurities will remain insoluble and can be removed by filtration. Subsequently, slowly adding acid (e.g., 1M HCl) to the filtrate will re-protonate your compound, causing the pure acid to crystallize out of the solution.[11]

Visual & Methodological Guides

Diagram 1: Troubleshooting Crystallization Failures

Caption: The effect of pH on the ionization and solubility of the carboxylic acid.

Standard Operating Protocols

Protocol 1: Standard Cooling Recrystallization

-

Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary solubility tests.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to create a slurry. Heat the mixture to the solvent's boiling point with stirring.

-

Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess, as this will reduce your final yield. [3]4. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals. [4]6. Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

-

Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent where it is highly soluble (e.g., DMF or DMSO).

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Anti-Solvent Addition: Place the solution in a clean flask and begin slowly adding a miscible "poor" solvent (anti-solvent, e.g., water or toluene) with vigorous stirring.

-

Induce Precipitation: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This is the point of saturation.

-

Clarification & Growth: Add a few drops of the "good" solvent back into the mixture until it becomes clear again. Cover the flask and allow it to stand undisturbed for several hours to days. Crystals should form slowly.

-

Isolation & Drying: Collect, wash, and dry the crystals as described in Protocol 1.

References

-

Recrystallization - Organic Chemistry. Jack Westin. [Link]

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]